Trans-5-methyl-4-(methylthio)-3-phenyl-4,5-dihydroisoxazole
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Overview
Description
Trans-5-methyl-4-(methylthio)-3-phenyl-4,5-dihydroisoxazole is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a phenyl group, a methyl group, and a methylthio group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-5-methyl-4-(methylthio)-3-phenyl-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-2-propenal with methylthiohydroxylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which then undergoes cyclization to form the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Trans-5-methyl-4-(methylthio)-3-phenyl-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted isoxazoles depending on the nucleophile used.
Scientific Research Applications
Trans-5-methyl-4-(methylthio)-3-phenyl-4,5-dihydroisoxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of trans-5-methyl-4-(methylthio)-3-phenyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Trans-5-methyl-4-(methylthio)-3-phenyl-4,5-dihydroisoxazole: Unique due to the presence of both a phenyl group and a methylthio group.
This compound: Similar in structure but may have different substituents on the isoxazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the phenyl group enhances its stability and potential biological activity, while the methylthio group provides additional reactivity for further chemical modifications.
Properties
Molecular Formula |
C11H13NOS |
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Molecular Weight |
207.29 g/mol |
IUPAC Name |
(4S,5R)-5-methyl-4-methylsulfanyl-3-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C11H13NOS/c1-8-11(14-2)10(12-13-8)9-6-4-3-5-7-9/h3-8,11H,1-2H3/t8-,11-/m1/s1 |
InChI Key |
YAXMUGNGJLZJSO-LDYMZIIASA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C(=NO1)C2=CC=CC=C2)SC |
Canonical SMILES |
CC1C(C(=NO1)C2=CC=CC=C2)SC |
Origin of Product |
United States |
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